

Technical Guide: Physicochemical Properties of Azurocidin-61, a Novel Antifungal Agent

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Compound of Interest

Compound Name: Antifungal agent 61

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Introduction

Azurocidin-61 is a novel synthetic small molecule currently under investigation for its broad-spectrum antifungal activity. Early studies indicate that Azurocidin-61 disrupts the integrity of the fungal cell wall by inhibiting β -(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β -(1,3)-D-glucan, a key component of the fungal cell wall.[1][2][3] This mode of action provides a fungal-specific target, potentially reducing off-target effects in human cells.[2] This document provides a comprehensive overview of the solubility and stability studies conducted on Azurocidin-61 to support its preclinical development. The data presented herein are critical for formulation development, pharmacokinetic profiling, and establishing appropriate storage and handling conditions.

Solubility Profile

The solubility of Azurocidin-61 was determined in various pharmaceutically relevant solvents and across a range of pH values to simulate physiological conditions.

Aqueous Solubility

The aqueous solubility of Azurocidin-61 is pH-dependent, a critical factor for its absorption and distribution in vivo.

Table 1: pH-Dependent Aqueous Solubility of Azurocidin-61 at 25°C

pH	Solubility (mg/mL)	Method
1.2	15.2 ± 0.8	Shake-Flask
4.5	2.5 ± 0.3	Shake-Flask
6.8	0.1 ± 0.02	Shake-Flask
7.4	< 0.01	Shake-Flask

Solubility in Organic Solvents

Solubility in common organic solvents was assessed to support formulation and analytical method development.

Table 2: Solubility of Azurocidin-61 in Organic Solvents at 25°C

Solvent	Solubility (mg/mL)
Methanol	55.6 ± 2.1
Ethanol	32.8 ± 1.5
DMSO	> 200
Acetonitrile	12.3 ± 0.9
Propylene Glycol	45.1 ± 2.5

Stability Profile

Forced degradation studies were conducted in accordance with ICH Q1A(R2) guidelines to identify potential degradation pathways and to develop a stability-indicating analytical method. [4][5] The target for these studies was to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Table 3: Summary of Forced Degradation Studies for Azurocidin-61

Stress Condition	% Degradation	Major Degradants Identified
Acid Hydrolysis (0.1 N HCl, 60°C, 24h)	18.5%	AZ-DEG-01, AZ-DEG-02
Base Hydrolysis (0.1 N NaOH, 60°C, 4h)	25.2%	AZ-DEG-03
Oxidative (3% H ₂ O ₂ , RT, 12h)	15.8%	AZ-DEG-04
Thermal (80°C, 72h)	8.9%	AZ-DEG-01
Photolytic (ICH Q1B, 25°C)	5.1%	Minor unspecified degradants

Experimental Protocols

Protocol for pH-Dependent Solubility (Shake-Flask Method)

- **Preparation of Buffers:** Prepare buffer solutions at pH 1.2, 4.5, 6.8, and 7.4 using standard pharmacopeial recipes.
- **Sample Preparation:** Add an excess amount of Azurocidin-61 to vials containing each buffer solution to create a saturated system.
- **Equilibration:** Agitate the vials at a constant temperature (25°C) for 24 hours to ensure equilibrium is reached.
- **Sample Collection and Analysis:** Withdraw aliquots from each vial and filter through a 0.22 µm PVDF filter to remove undissolved solids.
- **Quantification:** Analyze the filtrate using a validated HPLC-UV method to determine the concentration of dissolved Azurocidin-61.

Protocol for Forced Degradation Studies

- **Stock Solution Preparation:** Prepare a stock solution of Azurocidin-61 in methanol at a concentration of 1 mg/mL.

- Stress Conditions:
 - Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.
 - Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.
 - Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Store at room temperature in the dark.
 - Thermal Degradation: Store the solid API in an oven at 80°C.
 - Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
- Time Points: Collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
- Sample Neutralization (for acid/base hydrolysis): Neutralize the samples with an equivalent amount of base or acid before HPLC analysis.
- Analysis: Analyze all samples using the stability-indicating HPLC method described below.

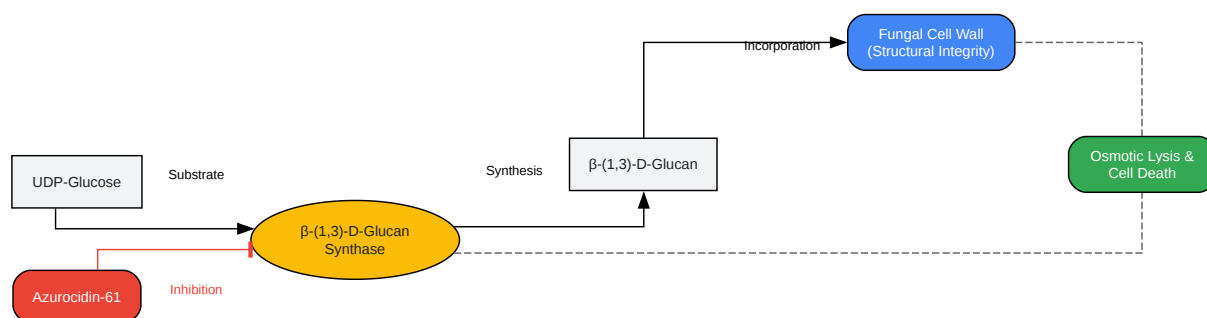
Stability-Indicating HPLC Method

- Column: C18, 150 x 4.6 mm, 5 µm^[6]
- Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
- Flow Rate: 1.0 mL/min^[7]
- Detector: UV at 260 nm
- Column Temperature: 40°C
- Injection Volume: 10 µL

Visualizations

Mechanism of Action: Signaling Pathway

The following diagram illustrates the proposed mechanism of action for Azurocidin-61, targeting the fungal cell wall synthesis pathway.

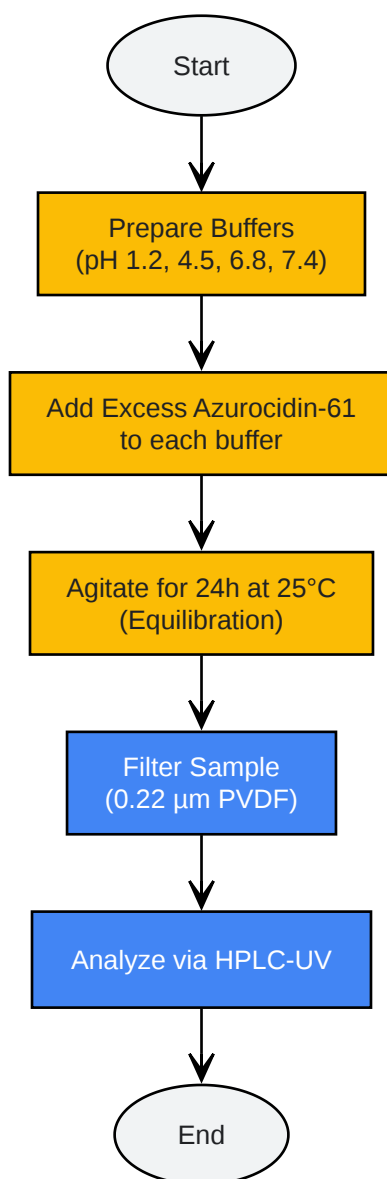


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Caption: Proposed mechanism of action for Azurocidin-61.

Experimental Workflow: Solubility Study

The workflow for determining the pH-dependent solubility of Azurocidin-61 is depicted below.

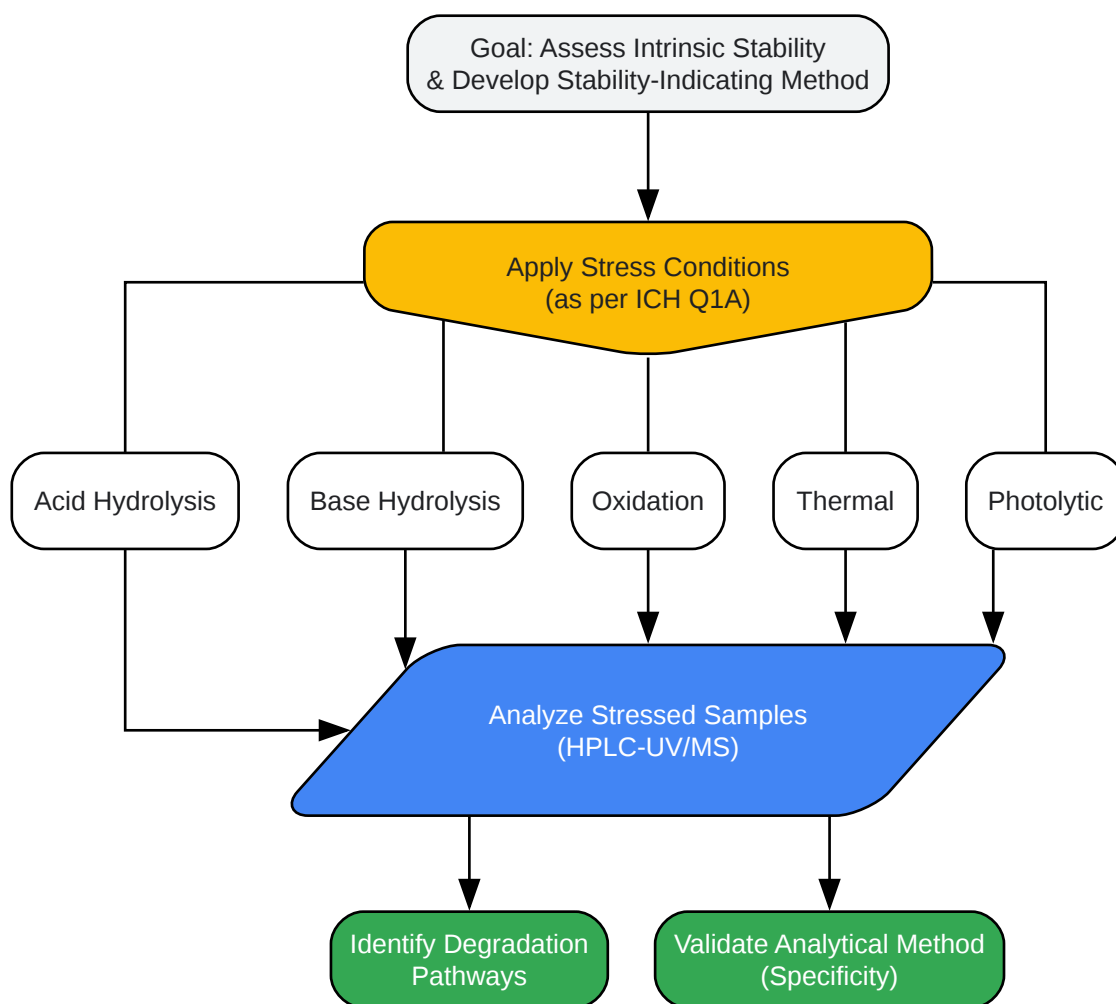


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Caption: Workflow for the shake-flask solubility experiment.

Logical Relationship: Forced Degradation Study Design

This diagram outlines the logical flow and purpose of the forced degradation studies.



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Caption: Logical design of the forced degradation study.

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